rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans
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Overview
Description
rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxolane ring, both of which contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans typically involves a series of organic reactions. One common method includes the reaction of chiral amino alcohols with suitable acids . The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may be investigated for its therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans include:
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
- rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c19-16(20)14-7-9-22-15(14)13-6-8-18(10-13)17(21)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20) |
InChI Key |
AOILNDHYYPDSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2C(CCO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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